

# Application Note: Methyl Maleurate in Organic Synthesis

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## Compound of Interest

Compound Name: Methyl maleurate

CAS No.: 105-63-5

Cat. No.: B094408

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## Introduction & Chemical Profile[1][2][3][4][5][6][7]

**Methyl maleurate** (Methyl

-carbamoylmaleamate) is a specialized functionalized alkene utilized as a high-value intermediate in the synthesis of pyrimidine heterocycles (e.g., orotic acid derivatives) and as a robust dienophile in cycloaddition reactions.[1]

Unlike simple maleates, the presence of the

-carbamoyl moiety (

) introduces unique hydrogen-bonding capabilities and electronic directing effects.[1] This makes **methyl maleurate** a critical scaffold for drug discovery programs targeting nucleoside analogs and enzyme inhibitors.

## Chemical Identity

Property	Specification
IUPAC Name	Methyl ( )-4-[(aminocarbonyl)amino]-4-oxo-2-butenoate
CAS Number	105-63-5
Molecular Formula	
Molecular Weight	172.14 g/mol
Appearance	White crystalline solid
Melting Point	112–114 °C
Solubility	Soluble in hot methanol, DMSO, DMF; sparingly soluble in cold water.[1][2]

## Synthesis Protocol: The Ring-Opening Strategy

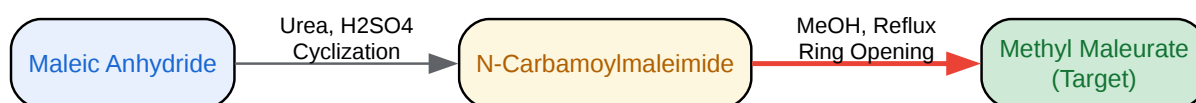
### Expert Insight: Why this method?

While historical literature cites the direct esterification of maleuric acid, that route often suffers from poor yields due to competitive hydrolysis of the urea moiety and difficult purification.

The preferred industrial and research protocol utilizes the methanolysis of

-carbamoylmaleimide. This ring-opening reaction is driven by the relief of ring strain and the thermodynamic stability of the resulting ester-amide. It proceeds under mild conditions with high atom economy and simplified workup.

### Workflow Diagram



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Figure 1: Synthetic pathway via the N-carbamoylmaleimide intermediate, avoiding direct acid-catalyzed esterification issues.

## Step-by-Step Methodology

### Reagents:

- -Carbamoylmaleimide (10.0 g, 71.4 mmol)[1]
- Methanol (anhydrous, 40 mL)
- Catalyst: None required (thermal) or trace  
for acceleration.[1]

### Procedure:

- Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (calcium chloride or Drierite).
- Charging: Add  
  
-carbamoylmaleimide (10.0 g) to the flask followed by Methanol (40 mL). The starting material will form a suspension.
- Reaction: Heat the mixture to reflux (  
  
).
  - Observation: The solid will gradually dissolve as the ring opens to form the soluble ester.
  - Time: Maintain reflux for 6 hours.[1] Monitor by TLC (EtOAc/Hexane 1:1) until the starting imide spot disappears.
- Workup:
  - Remove the heat and allow the solution to cool to room temperature.
  - Concentrate the solution under reduced pressure (rotary evaporator) to remove approximately 80% of the methanol.
  - Cool the residue in an ice bath (  
  
) for 1 hour to induce crystallization.

- Purification:
  - Filter the white precipitate via vacuum filtration.
  - Wash the cake with cold methanol ( ) and cold diethyl ether ( ).[\[1\]](#)
  - Dry in a vacuum oven at for 4 hours.

### Expected Results:

- Yield:  
( )
- Purity:  
(by HPLC/NMR)
- Characterization:
  - NMR (DMSO- ):  
10.4 (br s, 1H, NH), 8.2 (br s, 1H, ), 6.3 (m, 2H, alkene), 5.6 (br s, 1H, ), 3.8 (s, 3H, ).[\[1\]](#)

## Application: Diels-Alder Cycloaddition

**Methyl maleurate** serves as an electron-deficient dienophile.[1] The

-carbamoyl group can participate in secondary orbital interactions, potentially influencing endo/exo selectivity more strongly than a simple ester.[1]

## Protocol: Reaction with Cyclopentadiene

This standard validation protocol demonstrates the reactivity of the alkene double bond.

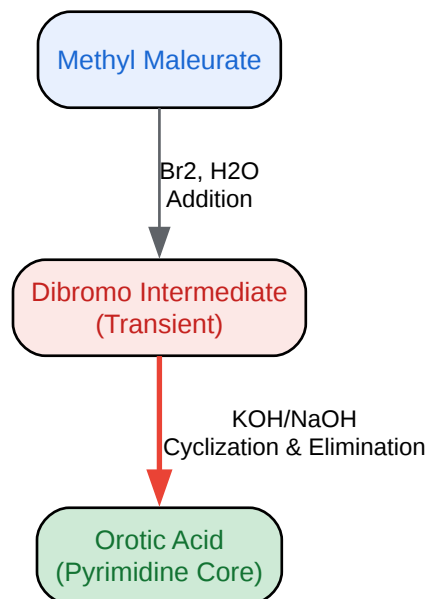
### Procedure:

- Preparation: Dissolve **methyl maleurate** ( , ) in THF ( ).
- Addition: Cool to . Add freshly cracked cyclopentadiene ( , ) dropwise.
- Reaction: Stir at for 1 hour, then allow to warm to room temperature over 4 hours.
- Isolation: Evaporate solvent. Recrystallize the residue from EtOAc/Hexane.
- Outcome: Formation of the bicyclic urea derivative (Norbornene scaffold).

## Application: Heterocycle Synthesis (Orotic Acid Pathway)

**Methyl maleurate** is a "masked" pyrimidine.[1] Under bromination and basic conditions, it cyclizes to form Orotic Acid (Vitamin B13) derivatives.[1][3]

## Reaction Logic Diagram



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Figure 2: Transformation of the acyclic maleurate scaffold into the bioactive pyrimidine core.

## Analytical Data Summary

Parameter	Value / Observation	Method
NMR Shift (Alkene)	6.2–6.4 ppm (multiplet)	400 MHz, DMSO-
NMR Shift (Methoxy)	3.7–3.8 ppm (singlet)	400 MHz, DMSO-
IR Carbonyl Bands	(Ester), (Amide)	FT-IR (KBr)
Storage Stability	Stable >1 year at (Desiccated)	HPLC Monitoring

## References

- Synthesis via N-Carbamylmaleimide: R. W. Stackman, et al.[1] "Urea/ureido functional polymerizable monomers." [1] European Patent EP0918749A1. (1999).[1]
- Original Maleuric Acid Preparation: Dunlap, F. L., Phelps, I. K.[1] "The Action of Urea and Sulphocarbanilide on Certain Acid Anhydrides." American Chemical Journal, 19, 492 (1897). [1][4]
- Adhesion Promotion Applications: Arkens, C. T., et al.[1] "Wet adhesion promoter." [1] European Patent EP0928820A2. (1999).[1]
- Heterocycle Cyclization (Orotic Acid): Mikhailopulo, I. A., et al.[1][3] "Synthesis of orotic acid from maleuric acid." [3] Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, No. 10. (Cited via ResearchGate/Springer translation).

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